molecular formula C18H18N2O4S B2592019 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034484-96-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2592019
CAS No.: 2034484-96-1
M. Wt: 358.41
InChI Key: JOHPFKLYDGKPCO-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and tetrahydrobenzo[d]isoxazole moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan and Thiophene Moieties: Starting with commercially available furan and thiophene derivatives, these can be functionalized to introduce the necessary substituents. For example, furan-2-carboxaldehyde and thiophene-2-carboxaldehyde can be used as starting materials.

    Coupling Reactions: The furan and thiophene derivatives can be coupled through a series of reactions, such as aldol condensation, to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydrobenzo[d]isoxazole ring. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the correct formation of the ring structure.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction, typically using reagents like carbodiimides or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups or the aromatic rings, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific enzymes or receptors could make it a potential therapeutic agent for various diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)acetamide
  • Thiophene-2-carboxamide
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazole derivatives

Uniqueness

Compared to similar compounds, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to its combined furan, thiophene, and tetrahydrobenzo[d]isoxazole moieties. This unique combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(16-12-5-1-2-6-13(12)24-20-16)19-11-18(22,14-7-3-9-23-14)15-8-4-10-25-15/h3-4,7-10,22H,1-2,5-6,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHPFKLYDGKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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